2-[[1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]acetic acid
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Overview
Description
2-[[1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]acetic acid is a synthetic organic compound that features a pyrrolidine ring substituted with a fluorophenyl group and a carboxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]acetic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine-containing reagent reacts with an aromatic compound.
Attachment of the Carboxyl Group: The carboxyl group can be introduced through a carboxylation reaction, often using carbon dioxide as the source of the carboxyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, specialized catalysts, and continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[[1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce other functional groups within the molecule.
Substitution: The fluorophenyl group can participate in substitution reactions, where the fluorine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic reagents, such as sodium methoxide (NaOCH3), can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
2-[[1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]acetic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Biological Studies: It can be employed in studies investigating enzyme inhibition and receptor binding due to its structural features.
Materials Science: The compound’s unique properties make it suitable for use in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[[1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]acetic acid involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain receptors or enzymes, while the pyrrolidine ring can influence the compound’s overall conformation and reactivity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-[[1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]acetic acid: Similar structure but with a chlorine atom instead of fluorine.
2-[[1-(4-Methylphenyl)-5-oxopyrrolidine-3-carbonyl]amino]acetic acid: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorophenyl group in 2-[[1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]acetic acid imparts unique properties, such as increased lipophilicity and enhanced binding affinity to certain biological targets. These characteristics can make it more effective in specific applications compared to its analogs.
Properties
IUPAC Name |
2-[[1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O4/c14-9-1-3-10(4-2-9)16-7-8(5-11(16)17)13(20)15-6-12(18)19/h1-4,8H,5-7H2,(H,15,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCGWNLTDUNWJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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